4-bromo-3-methyl-2H-isoquinolin-1-one
Description
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-bromo-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(11)7-4-2-3-5-8(7)10(13)12-6/h2-5H,1H3,(H,12,13) |
InChI Key |
BRTYLKAHWKHBBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=O)N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Bromo-3-methyl-2H-isoquinolin-1-one
- CAS Registry Number : 4876-10-2
- Molecular Formula: C₁₀H₈BrNO
- Molecular Weight : 238.08 g/mol
- Key Synonyms: SCHEMBL2673475, EN300-397704 .
Structural Features: The compound consists of an isoquinolinone scaffold with a bromine atom at position 4 and a methyl group at position 3 (Figure 1). The unsaturated 2H-isoquinolin-1-one core contributes to its planar aromatic system, while the bromine and methyl substituents influence electronic and steric properties.
Applications: Isoquinolinone derivatives are pivotal in medicinal chemistry due to their bioactivity, including roles as kinase inhibitors and anticancer agents .
Comparison with Similar Compounds
Positional Isomers
Positional isomers differ in the substitution sites of bromine or methyl groups on the isoquinolinone ring, leading to distinct physicochemical and biological behaviors.
Key Observations :
Functional Group Variations
Substituents such as amino or benzyl groups modulate solubility and biological interactions.
Key Observations :
Saturation State Variations
Partially saturated rings (dihydro derivatives) affect aromaticity and conformational flexibility.
Preparation Methods
Reaction Mechanism and General Procedure
The most efficient synthesis route involves palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides (Figure 1). This method, patented by CN103772279B, achieves high regioselectivity for the 4-bromo substitution pattern. Key steps include:
-
Substrate Preparation : A methyl-substituted o-alkynyl benzyl azide precursor is synthesized, ensuring the methyl group is positioned at the C3 site of the future isoquinolinone ring.
-
Cyclization and Bromination : The substrate undergoes cyclization in the presence of palladium bromide (1 mol%) , copper bromide (1 equiv) , and acetic acid in a 1,2-dichloroethane/water solvent system at 60–80°C for 20–22 hours. Bromine is introduced via the copper bromide co-catalyst, which acts as both a bromine source and oxidant.
Representative Example:
-
Starting Material : 2-(4-Methoxyphenyl)ethynylbenzyl azide
-
Conditions : 80°C, 20 hours, PdBr₂ (5 mol%), CuBr (0.9 equiv)
-
Yield : 42% (41.6 mg, purity >99%)
-
Key NMR Data :
-
¹H NMR (CDCl₃) : δ 7.90 (s, 1H), 7.58–7.51 (m, 5H), 3.86 (s, 3H, OCH₃)
-
¹³C NMR (CDCl₃) : δ 166.9 (C=O), 160.8 (Ar-OCH₃), 55.7 (OCH₃)
-
Advantages and Limitations
-
Advantages :
-
High regiocontrol due to palladium’s directing effect during cyclization.
-
Single-step synthesis of the brominated product.
-
-
Limitations :
-
Moderate yields (42–83%) due to competing side reactions.
-
Requires strictly anhydrous conditions to prevent catalyst deactivation.
-
Post-Cyclization Bromination of Preformed Isoquinolinones
Hypothetical Protocol (Inferred from):
-
Substrate : 3-Methylisoquinolin-1(2H)-one
-
Conditions : Br₂ (1.2 equiv), DMF/H₂O (4:1), 0°C → RT, 12 hours
-
Expected Outcome : Selective bromination at C4 due to electron-deficient aromatic ring activation by the lactam carbonyl.
Challenges in Regioselectivity
-
Electronic Effects : The carbonyl group at C1 deactivates the ring, directing electrophilic bromination to the para position (C4).
-
Steric Hindrance : The C3 methyl group minimally impacts bromination regioselectivity but may reduce reaction rates.
Cross-Coupling Functionalization of Brominated Intermediates
Suzuki-Miyaura Coupling
Post-bromination, the 4-bromo substituent serves as a handle for further functionalization. Ambeed reports Pd(dppf)Cl₂-catalyzed couplings with aryl boronic acids:
-
Example :
-
Substrate : 4-Bromo-3-methyl-2H-isoquinolin-1-one
-
Conditions : Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2M), 1,4-dioxane/H₂O, microwave (120°C, 1 hour)
-
Product : 3-Methyl-4-(3-methoxyphenyl)isoquinolin-1(2H)-one
-
Yield : 17% (low yield highlights need for optimization)
-
Limitations in Scalability
-
Side Reactions : Homocoupling and protodebromination reduce efficiency.
-
Catalyst Loading : High Pd requirements (5 mol%) increase costs for large-scale synthesis.
Analytical Characterization and Validation
Spectroscopic Data
Consistent with sources [1,6], key analytical benchmarks include:
Purity Assessment
-
HPLC : >99% purity achieved via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).
-
Melting Point : 273–278°C (decomposition observed in analogous compounds).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Regioselectivity |
|---|---|---|---|---|
| Pd-Catalyzed Cyclization | 42–83% | >99% | Moderate | High |
| Post-Cyclization Bromination | N/A | N/A | High | Moderate |
| Suzuki Coupling | 17–58% | >95% | Low | N/A |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-bromo-3-methyl-2H-isoquinolin-1-one, and how can purity be optimized?
- Methodological Answer :
- Bromination : Use electrophilic bromination agents (e.g., molecular bromine) under controlled conditions. A chloroform solvent system with slow bromine addition at 0–25°C minimizes side reactions .
- Intermediate Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (acetone/water) to isolate intermediates .
- Final Product Validation : Confirm purity via HPLC (>97%) and structural integrity via -/-NMR (700 MHz, CDCl) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign substituent effects using -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and -NMR (carbonyl signals at ~160 ppm) in CDCl. Include DEPT-135 to differentiate CH groups .
- X-ray Crystallography : Resolve crystal packing and molecular conformation (triclinic P1, α/β angles ~88–84°) using single-crystal diffraction .
- Mass Spectrometry : Confirm molecular weight (238.08 g/mol) via high-resolution ESI-MS .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer :
- Store at 0–6°C in airtight, light-protected containers to prevent bromine degradation or hygroscopic decomposition .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., dehalogenation) via TLC monitoring .
Advanced Research Questions
Q. How can regioselectivity challenges in brominating isoquinolinone derivatives be addressed?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict electrophilic attack sites on the isoquinolinone ring, prioritizing C-4 due to electron-deficient aromatic systems .
- Directing Groups : Introduce temporary substituents (e.g., methoxy groups) to steer bromination to desired positions, followed by deprotection .
Q. What strategies resolve contradictions in NMR data for substituted this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-validate spectral data with structurally analogous compounds (e.g., 3-(3-bromobenzyl)isoquinolin-1(2H)-one) to identify anomalous shifts caused by steric hindrance or solvation .
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., rotamer equilibria) by acquiring spectra at 25–50°C .
Q. How can reaction yields be optimized for late-stage functionalization of this compound?
- Methodological Answer :
- Catalytic Systems : Screen Pd-catalyzed cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig) using ligands like XPhos to enhance efficiency in aqueous/organic biphasic systems .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) and improve yields (~15–20%) under 100–150°C .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ kits to screen against kinase targets (e.g., PI3Kα) at 10 μM concentrations, comparing IC values with reference inhibitors .
- Cytotoxicity Profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, normalizing results to cisplatin controls .
Q. How can computational methods predict the metabolic pathways of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate bioavailability, CYP450 interactions, and potential hepatotoxicity (e.g., bromine-mediated oxidative stress) .
- Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify probable oxidation sites .
Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
